4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran
Description
Properties
CAS No. |
922140-91-8 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4,6-dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran |
InChI |
InChI=1S/C18H18O4/c1-11-17(12-6-5-7-13(8-12)19-2)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3 |
InChI Key |
NSSKJXVCOPJXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran typically involves multi-step organic reactions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization reactions to form the benzofuran core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound participates in oxidation reactions targeting its methyl group and aromatic systems:
Reagents/Conditions
-
Potassium permanganate (KMnO₄) : Acidic or neutral conditions (H₂SO₄/H₂O)
-
Chromium trioxide (CrO₃) : Acetic acid solvent
Products
-
Methyl oxidation : Converts the 2-methyl group to a carboxyl group, forming 4,6-dimethoxy-3-(3-methoxyphenyl)-1-benzofuran-2-carboxylic acid.
-
Benzofuran core oxidation : Generates quinone derivatives under strong oxidative conditions.
Mechanistic Insight
Oxidation of the methyl group proceeds via radical intermediates, while quinone formation involves electrophilic attack on the aromatic ring .
Reduction Reactions
Reductive modifications primarily affect the methoxy groups and aromaticity:
Reagents/Conditions
-
Hydrogen gas (H₂) : Palladium/carbon (Pd/C) catalyst at 50–80°C
-
Sodium borohydride (NaBH₄) : Methanol solvent
Products
-
Methoxy group reduction : Demethylation yields phenolic derivatives (e.g., 4,6-dihydroxy-3-(3-hydroxyphenyl)-2-methyl-1-benzofuran).
-
Ring saturation : Partial hydrogenation produces dihydrobenzofuran analogs.
Electrophilic Substitution
The electron-rich benzofuran core undergoes regioselective substitutions:
| Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| C-5 | Bromine (Br₂)/FeCl₃ | 5-Bromo derivative | 72–85 |
| C-7 | Nitric acid (HNO₃) | 7-Nitro derivative | 65–78 |
| C-4/C-6 | Chlorine (Cl₂)/AlCl₃ | Di-chlorinated analogs | 58–70 |
Data compiled from synthetic protocols in benzofuran chemistry .
Regiochemistry
Methoxy groups at C-4 and C-6 direct electrophiles to the C-5 and C-7 positions due to their strong ortho/para-directing effects .
Functional Group Interconversion
The compound’s substituents enable targeted modifications:
Methoxylation
-
Reagent : Methyl iodide (CH₃I)/Ag₂O
-
Product : Additional methoxy groups introduced at reactive positions (e.g., C-5).
Esterification
-
Reagent : Acetic anhydride ((CH₃CO)₂O)
-
Product : Acetylated derivatives at hydroxyl groups formed after demethylation.
Comparative Reactivity with Analogues
A comparison with structurally related benzofurans reveals distinct reactivity patterns:
| Compound | Oxidation Susceptibility | Substitution Sites |
|---|---|---|
| 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl | High (methyl group) | C-5, C-7 |
| 2-Methyl-3-phenylbenzofuran | Low | C-4, C-6 |
| 6-Methoxy-2-(4-methoxyphenyl)benzofuran | Moderate (methoxy) | C-3, C-5 |
Adapted from comparative studies on benzofuran derivatives .
Stability and Reaction Optimization
Scientific Research Applications
4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
2-(4-Bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (BMDB)
- Structural Differences : BMDB features a 4-bromobenzoyl group at position 2 instead of the 3-methoxyphenyl group in the target compound. Both share 4,6-dimethoxy and 3-methyl substituents.
- Pharmacological Activity: BMDB exhibits potent antinociceptive effects in mice, with ID50 values 15–100 times lower than aspirin and acetaminophen.
2-(3',4',5'-Trimethoxybenzoyl)-3-amino benzofurans
- Structural Differences: These compounds have a trimethoxybenzoyl group at position 2 and an amino group at position 3, contrasting with the target compound’s 3-methoxyphenyl and methyl groups.
- Synthesis : Prepared via condensation of substituted salicylaldehydes with brominated trimethoxyphenyl ketones, followed by purification .
- Key Insight: The amino group introduces hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to the methyl group in the target compound.
5-Bromo-2,4,6-trimethyl-3-(3-methylphenylsulfinyl)-1-benzofuran
4,6-Dichloro-3-methylbenzofuran
- Structural Differences : Chloro substituents replace the methoxy groups at positions 4 and 5.
- Physical Properties : Chlorine’s electron-withdrawing nature reduces solubility in polar solvents compared to methoxy-substituted derivatives .
- Key Insight : Chlorinated benzofurans are more lipophilic, which may enhance blood-brain barrier penetration but increase toxicity risks.
Pharmacological and Physicochemical Comparisons
Activity Mechanisms
- Serotoninergic vs. Opioid Pathways: BMDB and the target compound likely share serotonin-mediated antinociception, whereas morphine-like derivatives (e.g., ML-3H2 in ) operate via opioid receptors .
- Substituent Effects : Electron-donating methoxy groups (target compound) enhance resonance stabilization and hydrogen-bonding capacity, whereas electron-withdrawing groups (e.g., chloro, bromo) increase electrophilicity and reactivity .
Analytical Characterization
- Crystallography : Compounds like BMDB and sulfinyl-benzofurans are analyzed using SHELX and OLEX2 for structure refinement, highlighting the importance of substituents in crystal symmetry and hydrogen-bonding networks .
- Solubility : Methoxy groups improve aqueous solubility (logP ~2.5) compared to chloro derivatives (logP ~3.8) .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran, a member of the benzofuran family, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes methoxy groups that may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
- CAS Number : 922140-91-8
- Molecular Formula : C18H18O4
- Molecular Weight : 298.33 g/mol
- IUPAC Name : 4,6-dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran
Synthesis
The synthesis of 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran typically involves several key steps:
- Formation of the Benzofuran Core : Cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
- Introduction of Methoxy Groups : Methylation using reagents like methyl iodide in the presence of a base.
- Functionalization : Electrophilic aromatic substitution to attach additional methoxy groups on the phenyl ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran. Notably:
- IC50 Values : The compound has shown promising antiproliferative activity against various cancer cell lines with IC50 values indicating effective inhibition of tumor cell proliferation (values typically range in low micromolar concentrations) .
- Mechanism of Action : The compound may exert its effects through:
- Enzyme Inhibition : Interacting with enzymes involved in cell cycle regulation.
- Receptor Modulation : Influencing growth factor receptors and downstream signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : Demonstrated effectiveness against a range of bacterial strains, with mechanisms potentially involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
Research indicates that 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran exhibits significant antioxidant activity:
- Radical Scavenging Assays : The compound has shown a capacity to neutralize free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .
Case Studies and Research Findings
The biological effects of 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran can be attributed to several mechanisms:
- Enzyme Interaction : Potential inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression.
- Receptor Binding : Modulating receptor activities that influence cellular growth and differentiation.
- Gene Expression Alteration : Affecting transcription factors involved in cell cycle regulation and apoptosis.
Q & A
Q. What are the common synthetic routes for 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran?
Answer: A widely used method involves acid-catalyzed cyclocondensation. For example, ethyl 2-methoxy-3-(3-methoxyphenyl)-3-oxopropanoate reacts with 3,5-dimethoxyphenol in the presence of HClO₄ (0.1 M in dioxane) and water at elevated temperatures. The reaction proceeds for 36 hours, followed by purification via flash chromatography (n-hexane/EtOAc = 9:1) to yield the product in 78% purity . Alternative strategies employ cascade [3,3]-sigmatropic rearrangements to construct the benzofuran core, leveraging phenolic precursors and Mitsunobu conditions for etherification .
Q. What spectroscopic techniques are employed to characterize this compound?
Answer:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy groups at C4/C6) and aromatic proton environments. For instance, methoxy protons typically resonate at δ 3.7–3.9 ppm, while benzofuran protons appear as singlets or doublets in δ 6.5–7.6 ppm .
- IR Spectroscopy : Identifies functional groups like C-O (1273–1204 cm⁻¹) and aromatic C=C (1602–1425 cm⁻¹) stretching vibrations .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ observed at m/z 361.1439 vs. calculated 361.1434) .
Q. How is purity assessed during synthesis?
Answer: Flash column chromatography (e.g., silica gel with n-hexane/EtOAc gradients) is standard for isolating the target compound. Recrystallization from petroleum ether or ethyl acetate/petroleum ether mixtures further enhances purity, as evidenced by sharp melting points (78–80°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst Optimization : HClO₄ concentration (0.3 equiv.) in dioxane enhances cyclization efficiency without over-acidification .
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution in cascade reactions, while elevated temperatures (140°C) drive aromatization .
- Time-Temperature Trade-offs : Extended heating (48+ hours) under reflux improves selenium dioxide-mediated oxidation yields (e.g., 72% for benzofurochromenone derivatives) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer:
- Disordered Methoxy Groups : Apply SHELXL restraints (e.g., SIMU/DELU) to model thermal motion in flexible methoxy substituents .
- Twinning : Use TWIN commands in SHELXL or PLATON to refine data from twinned crystals .
- Validation : Tools like ADDSYM (PLATON) detect missed symmetry, while R₁/wR₂ convergence (<5% discrepancy) ensures structural reliability .
Q. How do substituents influence intermolecular interactions in crystal packing?
Answer: Methoxy groups participate in C–H···O hydrogen bonds (2.5–3.0 Å) and van der Waals interactions, directing layer stacking. Graph set analysis (Etter’s methodology) reveals R₂²(8) motifs in related benzofurans, where dimeric hydrogen bonds stabilize the lattice .
Q. What strategies are used to study structure-activity relationships (SAR) for benzofuran derivatives?
Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) via nucleophilic substitution or cross-coupling to modulate bioactivity .
- Pharmacophore Modeling : Overlay crystal structures (e.g., from CCDC) to identify key interactions, such as π-stacking with aromatic residues in enzyme active sites .
Q. How is experimental phasing applied to resolve crystallographic ambiguities?
Answer: SHELXC/D/E pipelines enable robust single-wavelength anomalous dispersion (SAD) phasing for heavy-atom derivatives. For example, selenium-substituted analogs (e.g., SeO₂-oxidized intermediates) provide strong anomalous signals at λ = 0.98 Å .
Methodological Considerations
Q. What computational tools predict spectroscopic properties of this compound?
Answer:
Q. How are reaction intermediates characterized in multi-step syntheses?
Answer:
- In Situ Monitoring : ReactIR tracks carbonyl intermediates (e.g., 3-oxopropanoate esters) during acid-catalyzed cyclization .
- LC-MS : Identifies transient species (e.g., Michael adducts) in cascade reactions with retention time/mass correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
